molecular formula C16H21N5O2S B12233483 4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine

4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B12233483
M. Wt: 347.4 g/mol
InChI Key: BXEPOMCHESFBFO-UHFFFAOYSA-N
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Description

4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine is a complex heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core fused with morpholine and thiomorpholine moieties

Chemical Reactions Analysis

Types of Reactions

4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the morpholine and thiomorpholine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved are still under investigation, but it is believed that the compound can inhibit certain enzymatic activities, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine stands out due to its unique combination of pyrazolo[1,5-a]pyrimidine, morpholine, and thiomorpholine moieties

Properties

Molecular Formula

C16H21N5O2S

Molecular Weight

347.4 g/mol

IUPAC Name

[4-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C16H21N5O2S/c1-12-10-15(21-14(18-12)2-3-17-21)20-4-7-23-13(11-20)16(22)19-5-8-24-9-6-19/h2-3,10,13H,4-9,11H2,1H3

InChI Key

BXEPOMCHESFBFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCOC(C3)C(=O)N4CCSCC4

Origin of Product

United States

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